2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
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Description
“2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C19H19N3O2S and a molecular weight of 353.44 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide” was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide” include its molecular formula (C19H19N3O2S), molecular weight (353.44), and its status as a research-use-only product .Scientific Research Applications
Antibacterial and Antiprotozoal Activities
Research indicates that N-substituted phenyl acetamide benzimidazole derivatives exhibit significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibacterial agents (Chaudhari et al., 2020).
Additionally, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and shown to exhibit strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Anthelmintic Activity
- The synthesis and evaluation of 2-phenyl benzimidazole-1-acetamide derivatives for anthelmintic activity have been reported. These derivatives exhibit potential as anthelmintic agents, highlighting the versatility of benzimidazole compounds in addressing parasitic worm infections (Sawant & Kawade, 2011).
Anti-Ulcer and Anti-Inflammatory Properties
Some synthesized 2-substituted mercaptobenzimidazole derivatives have demonstrated significant antiulcer activity, in addition to moderate antibacterial and antifungal effects, underscoring the compound's potential in treating gastrointestinal disorders (Reddy et al., 2011).
Benzimidazole derivatives have also been evaluated for their anti-inflammatory activity, with certain compounds showing potency comparable to or better than standard drugs like indomethacin, indicating their potential utility in developing new anti-inflammatory drugs (Bhor & Sable, 2022).
properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)21-18(23)14-25-19-20-11-12-22(19)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDCEMKZLGCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide |
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